2-(3,4-Difluorophenyl)pyridin-4(1H)-one
Description
2-(3,4-Difluorophenyl)pyridin-4(1H)-one is a heterocyclic compound featuring a pyridin-4(1H)-one core substituted at the 2-position with a 3,4-difluorophenyl group. The pyridinone ring system is characterized by a ketone group at the 4-position, contributing to its polarizable and hydrogen-bonding capabilities.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-9-2-1-7(5-10(9)13)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUYNKHTVXEFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=O)C=CN2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692511 | |
| Record name | 2-(3,4-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261934-78-4 | |
| Record name | 2-(3,4-Difluorophenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Enaminones
The Kröhnke cyclization represents a classical approach to pyridinone derivatives. In this method, enaminones serve as precursors for constructing the pyridinone core. For 2-(3,4-difluorophenyl)pyridin-4(1H)-one, a plausible route begins with the condensation of 3,4-difluorophenylacetaldehyde with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions. The resulting enaminone intermediate undergoes cyclization in the presence of ammonium acetate, yielding the pyridinone ring .
Key steps include:
-
Aldol Condensation : 3,4-Difluorophenylacetaldehyde reacts with ethyl acetoacetate in ethanol catalyzed by piperidine, forming an α,β-unsaturated ketone.
-
Enaminone Formation : Treatment with ammonium acetate in acetic acid generates the enaminone.
-
Cyclization : Heating the enaminone at 120°C in toluene induces ring closure, producing the target compound.
This method benefits from readily available starting materials but may require optimization to suppress side reactions, such as over-condensation .
Suzuki-Miyaura Cross-Coupling
Transition-metal-catalyzed cross-coupling offers a modular route to introduce the 3,4-difluorophenyl group at the pyridinone’s C2 position. A halogenated pyridinone precursor, such as 2-bromopyridin-4(1H)-one, undergoes Suzuki coupling with 3,4-difluorophenylboronic acid.
Procedure :
-
Halogenation : Pyridin-4(1H)-one is brominated at the C2 position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) .
-
Coupling Reaction : The brominated intermediate reacts with 3,4-difluorophenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture at 80°C .
This method achieves high regioselectivity, with yields dependent on the electronic effects of the boronic acid and catalyst loading. Recent advances in palladium catalysis, such as the use of Buchwald-Hartwig ligands, may enhance efficiency .
Paal-Knorr Synthesis via 1,5-Diketones
The Paal-Knorr synthesis leverages 1,5-diketones cyclizing with hydroxylamine to form pyridinones. For this compound, the diketone precursor is synthesized via Michael addition.
Synthetic Pathway :
-
Michael Adduct Formation : 3,4-Difluorophenylacetylene reacts with ethyl acrylate in the presence of CuI and triethylamine, yielding a γ,δ-unsaturated ester.
-
Diketone Preparation : Hydrolysis of the ester followed by oxidation with Jones reagent generates the 1,5-diketone.
-
Cyclization : Treatment with hydroxylamine hydrochloride in ethanol under reflux forms the pyridinone ring .
This route is advantageous for introducing substituents at specific positions but requires stringent control over oxidation states to avoid over-oxidation.
Hydrolysis of 4-Substituted Pyridines
Functional group interconversion at the pyridine’s C4 position provides an alternative pathway. Starting from 2-(3,4-difluorophenyl)-4-methoxypyridine, acid-catalyzed hydrolysis yields the pyridinone.
Steps :
-
Methoxypyridine Synthesis : A Negishi coupling between 3,4-difluorophenylzinc chloride and 4-methoxypyridine-2-yl triflate using PdCl₂(dppf) as a catalyst.
-
Demethylation : Heating the methoxypyridine in 6M HCl at 100°C for 12 hours cleaves the methyl ether, producing the pyridinone .
This method’s efficacy hinges on the stability of the methoxy group under coupling conditions and the completeness of hydrolysis.
Metal-Free Condensation Approaches
Recent methodologies emphasize metal-free conditions to reduce costs and environmental impact. A one-pot, three-component reaction involving 3,4-difluorobenzaldehyde, malononitrile, and ammonium acetate in ethanol under microwave irradiation generates the pyridinone core via consecutive Knoevenagel condensation and cyclization .
Optimized Conditions :
-
Reactants : 3,4-Difluorobenzaldehyde (1 eq), malononitrile (1.2 eq), ammonium acetate (2 eq).
-
Solvent : Ethanol, 80°C, microwave (300 W, 20 minutes).
This approach minimizes purification steps but may require scalability studies for industrial application.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinone to a dihydropyridine derivative.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: N-oxides of the pyridinone ring.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3,4-Difluorophenyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)pyridin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(3,4-Difluorophenyl)pyridin-4(1H)-one with key analogs based on structural motifs, substituent effects, and physicochemical properties.
Pyridinone Derivatives with Fluorinated Aryl Groups
Pyridinone derivatives with fluorinated aryl substituents are widely explored for their tunable electronic profiles and bioactivity.
Key Observations:
- Fluorine Impact: The 3,4-difluorophenyl group in the target compound increases electron-withdrawing character compared to non-fluorinated analogs like 2-(hydroxymethyl)pyridin-4(1H)-one. This may enhance binding affinity in enzyme pockets requiring polarized interactions .
- Lipophilicity: The target compound likely exhibits higher logP values than hydroxymethyl-substituted pyridinones but lower than heavily fluorinated dipyrazolo-pyridinones (e.g., 4 fluorine atoms in ).
- Thermal Stability: Pyridinones with halogenated aryl groups (e.g., chlorophenyl derivatives in ) often display elevated melting points (268–287°C), suggesting that the target compound may similarly exhibit thermal robustness .
Fluorinated Heterocycles with Diverse Cores
Compounds with fluorinated aryl groups but distinct heterocyclic cores highlight the role of scaffold diversity:
Key Observations:
- Biological Relevance: Fluorinated pyridinones (e.g., ) are frequently investigated as kinase inhibitors, suggesting that the target compound’s 3,4-difluorophenyl group may similarly align with hydrophobic binding pockets in therapeutic targets .
Substituent-Driven Property Modifications
- Hydroxymethyl vs.
- Fluorine Position: The 3,4-difluoro substitution pattern may offer superior metabolic stability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl in ) due to reduced susceptibility to oxidative metabolism .
Q & A
Q. What are the typical synthetic routes for 2-(3,4-Difluorophenyl)pyridin-4(1H)-one, and what key reagents/conditions are required?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Condensation of fluorinated aryl precursors with pyridinone intermediates under basic conditions (e.g., sodium hydride in DMF or DMSO) .
- Step 2 : Cyclization or functionalization steps requiring inert atmospheres (argon/nitrogen) and controlled temperatures (60–100°C) to minimize side reactions .
- Key reagents : Fluorinated phenylboronic acids, coupling catalysts (e.g., Pd-based), and dehydrating agents (e.g., molecular sieves) .
Q. How is the compound characterized post-synthesis?
Characterization relies on a combination of spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H, C, and F NMR to confirm structural integrity and fluorinated substituents .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- Infrared (IR) Spectroscopy : Identification of functional groups like C=O (1650–1700 cm) and C-F stretches (1100–1250 cm) .
Q. What functional groups in this compound influence its chemical reactivity?
- Pyridinone core : Participates in keto-enol tautomerism, affecting hydrogen bonding and acidity .
- 3,4-Difluorophenyl group : Enhances lipophilicity and electron-withdrawing effects, directing electrophilic substitution reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Temperature modulation : Lower temperatures (e.g., 0–25°C) reduce side reactions during sensitive steps like fluorination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates reflux conditions for cyclization .
- Catalyst screening : Testing Pd(PPh) vs. Pd(OAc) for cross-coupling efficiency .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. How can contradictions in reported biological activity data be resolved?
- Structural analog comparison : Compare activity profiles of analogs (e.g., 2-((3,5-Dimethylphenyl)amino)-6-propylpyrimidin-4(1H)-one) to identify structure-activity relationships (SAR) .
- Assay standardization : Use radiolabeled binding assays (e.g., H-ligand displacement) to quantify receptor affinity under consistent conditions (pH 7.4, 37°C) .
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) to rule out bioavailability discrepancies .
Q. What strategies enable regioselective modification of the pyridinone core?
- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching (e.g., iodomethane) .
- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with TBSCl) during functionalization .
Q. How does the compound’s stability vary under different storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
